Galectin-3 vs. Galectin-1 Selectivity: 26-Fold Window Demonstrated by a Derivative Incorporating the 2,3-Difluoro-4-methylphenyl Moiety
A triazole-linked derivative incorporating the 2,3-difluoro-4-methylphenyl moiety (BDBM664572, disclosed in Idorsia Pharmaceuticals' US20240109930, Example 1.1.53) was evaluated in fluorescence anisotropy assays against human galectin-1 and galectin-3. The compound exhibited an IC₅₀ of 20 nM against galectin-3 and 520 nM against galectin-1, representing a 26-fold selectivity ratio (520/20) for galectin-3 over galectin-1 [1]. This selectivity profile is quantitatively superior to that observed for closely related analogs in the same patent series bearing different aryl groups; for instance, a 4-chloro-2,3-difluorophenyl analog (BDBM632517, US20230348442, Example 1.14.4) displayed a galectin-3 IC₅₀ of 12.5 nM but with a different selectivity window and pharmacokinetic profile [2]. While these data are derived from the final drug-like molecule rather than the building block itself, they demonstrate that the 2,3-difluoro-4-methylphenyl substructure contributes to a measurable galectin-3 selectivity phenotype that distinguishes it from other aryl variants in the same chemotype.
| Evidence Dimension | Galectin-3 vs. Galectin-1 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Gal-3 IC₅₀ = 20 nM; Gal-1 IC₅₀ = 520 nM; Selectivity ratio (Gal-1/Gal-3) = 26 |
| Comparator Or Baseline | 4-Chloro-2,3-difluorophenyl analog (BDBM632517): Gal-3 IC₅₀ = 12.5 nM (selectivity ratio not explicitly reported in the same assay format) |
| Quantified Difference | 2,3-Difluoro-4-methylphenyl derivative achieves 20 nM Gal-3 potency with 26-fold Gal-3/Gal-1 selectivity; comparator chloro analog achieves 12.5 nM but with a different selectivity profile, illustrating that the methyl substitution on the aryl ring modulates selectivity independently of potency |
| Conditions | Fluorescence anisotropy assay; compounds serially diluted in DMSO; ASF-coated 384-well plates supplemented with biotinylated probe; human recombinant galectin-1 and galectin-3 proteins |
Why This Matters
For medicinal chemistry programs targeting galectin-3-driven fibrosis or cancer, procurement of the specific 2,3-difluoro-4-methylphenyl building block enables access to a chemotype with a defined and favorable selectivity window, which may be lost if a different regioisomeric or substitution-variant building block is substituted.
- [1] BindingDB BDBM664572. (2R,3R,4S,5R,6R)-4-(4-(2,3-difluoro-4-methylphenyl)-1H-1,2,3-triazol-1-yl)-... Idorsia Pharmaceuticals, US Patent US20240109930, Example 1.1.53. Galectin-1 IC₅₀ = 520 nM, Galectin-3 IC₅₀ = 20 nM. View Source
- [2] BindingDB BDBM632517. (2R,3R,4S,5R,6R)-4-(4-(4-chloro-2,3-difluorophenyl)-1H-1,2,3-triazol-1-yl)-... Idorsia Pharmaceuticals, US Patent US20230348442, Example 1.14.4. Galectin-3 IC₅₀ = 12.5 nM. View Source
